molecular formula C19H22N2O6 B1202288 Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 21829-28-7

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1202288
CAS RN: 21829-28-7
M. Wt: 374.4 g/mol
InChI Key: ITAOFSSOVNYZCS-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Scientific Research Applications

    Organic Chemistry

    There is a discussion on Chemistry Stack Exchange about the acidity of 2,6-Dimethyl-4-nitrophenol compared to 3,5-Dimethyl-4-nitrophenol . The discussion revolves around the effects of steric hindrance on the acidity of these compounds . This could potentially relate to your compound of interest due to the similar structure and presence of nitrophenol groups.

properties

IUPAC Name

diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-5-26-18(22)15-11(3)20-12(4)16(19(23)27-6-2)17(15)13-8-7-9-14(10-13)21(24)25/h7-10,17,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAOFSSOVNYZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176240
Record name Diethyl 4-(3-(hydroxy(oxido)amino)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

CAS RN

21829-28-7
Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid diethyl ester
Source CAS Common Chemistry
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Record name Diethyl 4-(3-(hydroxy(oxido)amino)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002920366
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Record name Diethyl 4-(3-(hydroxy(oxido)amino)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4-(3-(hydroxy(oxido)amino)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8G2HHY7Q2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
KR RowAN, EM Holt - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
The crystal structure of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, C19H22N2O6 (FR7534), a member of the 1,4-dihydropyridine class of calcium …
Number of citations: 17 scripts.iucr.org
H Niaz, H Kashtoh, JAJ Khan, A Khan, MT Alam… - European Journal of …, 2015 - Elsevier
4-Dihydropyridine-3,5-dicarboxylate derivatives (1–25) were synthesized in high yields via Hantzsch reaction and evaluated for their α-glucosidase inhibitory activity. Compounds 1, 2, 6…
Number of citations: 88 www.sciencedirect.com
KR Rowan - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
CC Chang, S Cao, S Kang, L Kai, X Tian… - Bioorganic & medicinal …, 2010 - Elsevier
L-type Ca 2+ channels in mammalian brain neurons have either a Ca V 1.2 or Ca V 1.3 pore-forming subunit. Recently, it was shown that Ca V 1.3 Ca 2+ channels underlie autonomous …
Number of citations: 54 www.sciencedirect.com
F Gandomi, KA Dilmaghani, B Massoumi… - Russian Journal of …, 2023 - Springer
In the present study, a new series of 1,4-dihydropyridine-2-mercapto-quinazolinone hybrids (VIIa–VIIf) were synthesized by using the nucleophilic substitution reaction of 2-mercapto-3-…
Number of citations: 1 link.springer.com
M Abdoli-Senejani, K Karami - Organic Preparations and …, 2020 - Taylor & Francis
1, 4-Dihydropyridines are of enormous interest to synthetic chemists, in part because of their interesting biological applications. For example, they function as lead molecules for …
Number of citations: 4 www.tandfonline.com
S Bajaj, P Tekade, G Lakhotiya… - Acta Physica Polonica …, 2017 - bibliotekanauki.pl
CuO nanoflakes were successfully synthesized by microwave irradiation, using copper(II) sulphate and sodium hydroxide (NaOH) as the starting materials and ethanol as the solvent. …
Number of citations: 6 bibliotekanauki.pl
I Medina - Journal of liquid chromatography & related …, 1999 - Taylor & Francis
Normal-phase preparative HPLC was applied to the purification of nitrendipine and its dimethyl ester from raw materials. For each separation, the chromatographic conditions were …
Number of citations: 3 www.tandfonline.com
R Taheri-Ledari, J Rahimi, A Maleki - Ultrasonics sonochemistry, 2019 - Elsevier
A convenient strategy for synthesis of the various derivatives of 1,4-dihydropyridine (1,4-DHP), as one of the most important pharmaceutical compounds, is presented in this study. For …
Number of citations: 87 www.sciencedirect.com
N Tavakoli-Hoseini - Journal of the Chilean Chemical Society, 2012 - SciELO Chile
A new method for one pot synthesis of Hantzsch 1, 4-dihyropyridines was achieved by the reaction of aromatic aldehydes, ethyl acetoacetate and ammonium acetate at 80 C in the …
Number of citations: 4 www.scielo.cl

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